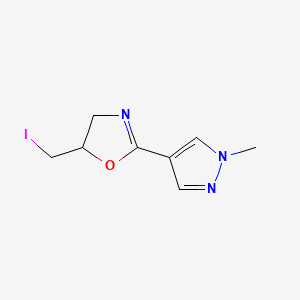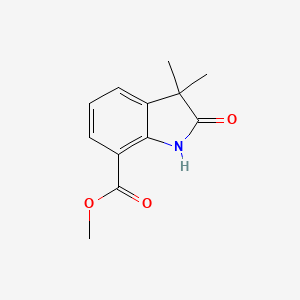
Methyl 2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with a methyl ester group at the 7th position of the indole ring, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-oxoindoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2,3-dioxoindoline derivatives.
Reduction: Formation of 3,3-dimethyl-2-hydroxyindoline derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学研究应用
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
相似化合物的比较
Similar Compounds
- Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
- Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Uniqueness
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxylate group at the 7th position of the indole ring distinguishes it from other similar compounds and may confer distinct pharmacological properties .
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
methyl 3,3-dimethyl-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-6-4-5-7(10(14)16-3)9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |
InChI 键 |
LCOCZGMNCWJYKC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC(=C2NC1=O)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


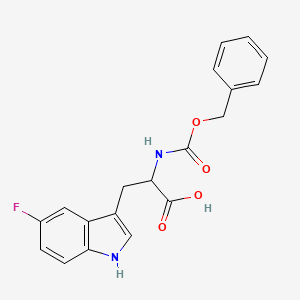
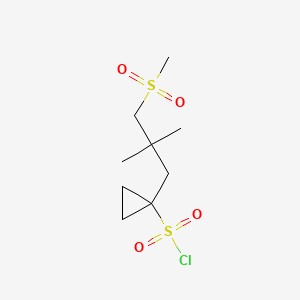
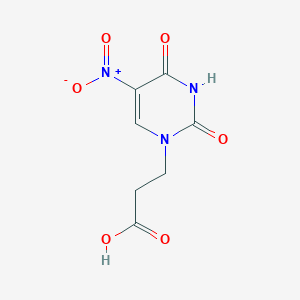
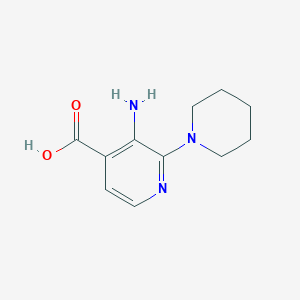
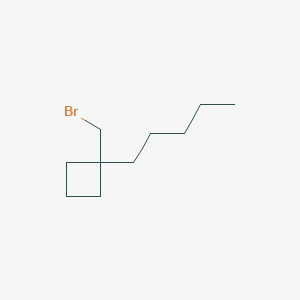
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
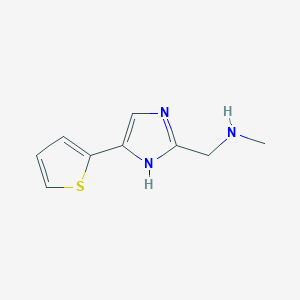
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
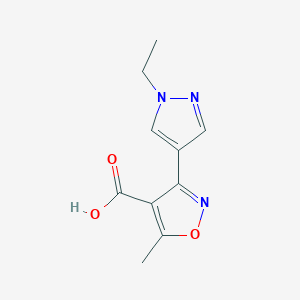


![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
